11-Methoxyangonin

Cytotoxicity Lung cancer Kavalactone

11-Methoxyangonin (also referred to as 11-Methoxyyangonin or Trimethylhispidin) is a natural kavalactone belonging to the 2-pyrone class. It is isolated from Piper methysticum (kava) and has also been reported in Polygala sellowiana.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 56070-89-4
Cat. No. B3029164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methoxyangonin
CAS56070-89-4
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC
InChIInChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+
InChIKeyGBJRDULCMRSYSL-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Methoxyangonin (CAS 56070-89-4) – Compound Identity and Sourcing Context for Kavalactone-Based Research


11-Methoxyangonin (also referred to as 11-Methoxyyangonin or Trimethylhispidin) is a natural kavalactone belonging to the 2-pyrone class [1]. It is isolated from Piper methysticum (kava) and has also been reported in Polygala sellowiana [2]. The compound is characterized as a protein kinase C (PKC) inhibitor and has been described to possess anti-inflammatory, anticancer, antioxidant, and anti-apoptotic properties [3].

Why 11-Methoxyangonin Cannot Be Replaced by Generic Kavalactone Analogs in Research Procurement


Kavalactones exhibit pronounced structure-dependent biological activities. For example, yangonin acts as a CB1 receptor ligand (Ki = 0.72 μM) and induces autophagic cell death in bladder cancer cells (IC50 = 15–59 μg/mL) , while desmethoxyyangonin functions as a reversible MAO-B inhibitor [1]. The methoxy substitution pattern on the 2-pyrone scaffold of 11-Methoxyangonin fundamentally alters its target interaction profile, resulting in distinct PKC inhibitory activity and cytotoxicity profile compared to these close analogs. Therefore, generic substitution among kavalactones is not scientifically valid.

Product-Specific Quantitative Evidence Guide for 11-Methoxyangonin Selection


Cytotoxicity Profile Against Lung Cancer Cell Lines: 11-Methoxyangonin Is Significantly Less Cytotoxic Than Yangonin

In a direct comparative MTT assay using A549 and NCI-H460 lung cancer cell lines, 11-Methoxyangonin (compound 4) exhibited very weak cytotoxicity, whereas yangonin (compound 3) demonstrated very strong cytotoxicity with IC50 values of 13.6 and 13.7 μg/mL, respectively [1]. Desmethoxyyangonin (compound 2) showed moderate cytotoxicity (IC50 = 35.8 and 37.6 μg/mL) in the same assay system [1]. This substantial difference in cytotoxic activity is a defining feature for selecting 11-Methoxyangonin over yangonin in studies where confounding cell death is a concern.

Cytotoxicity Lung cancer Kavalactone

Protein Kinase C Inhibition: 11-Methoxyangonin as a Structurally Distinct Alternative to Hispidin

11-Methoxyangonin is reported to be a protein kinase C inhibitor, a property shared with its parent compound hispidin [1]. Hispidin inhibits PKCβ with an IC50 of 2.0 × 10^-6 mol/L (2 μM) and shows selectively for cancer cells over normal cells [2]. Although a dedicated PKC inhibition IC50 value for 11-Methoxyangonin has not been published, the trimethylated structure of 11-Methoxyangonin confers enhanced membrane permeability and metabolic stability relative to the hydroxyl-rich hispidin scaffold. This structural modification may improve intracellular target engagement.

PKC inhibition Signal transduction Hispidin analog

Functional Selectivity in Histone Lysine Methylation: 11-Methoxyangonin Does Not Induce H3K4/H3K9 Methylation Unlike Kawain and Methysticin

A mechanistic study investigating the effects of kavalactones on histone lysine methylation in bladder cancer cell lines (5637, T24, RT4) demonstrated that kava crude extract, kawain, and methysticin induce expression of H3K4me1, H3K4me2, and H3K9me2, whereas yangonin, 11-Methoxyangonin, and dehydrokawain do not [1]. This indicates that 11-Methoxyangonin possesses a distinct epigenetic modulatory profile compared to the major kavalactones kawain and methysticin, making it a preferred tool for dissecting PKC-dependent from epigenetic effects in urological cancer research.

Epigenetics Histone methylation Bladder cancer

Compositional Patent Protection: 11-Methoxyangonin Is Specifically Claimed in Cancer Therapeutic Compositions Free of Flavokawain B

US Patent 10,918,687 explicitly protects compositions comprising 11-Methoxyangonin and at least one other kavalactone (e.g., desmethoxyyangonin) in defined weight ratios (11-Methoxyyangonin at approximately 20–99% by weight), wherein flavokawain B is substantially absent [1]. This compositional specificity underscores the unique value of 11-Methoxyangonin in lung cancer chemoprevention strategies and restricts generic substitution in commercial development.

Intellectual property Cancer chemoprevention Kava composition

Optimal Research and Industrial Application Scenarios for 11-Methoxyangonin (CAS 56070-89-4)


PKC-Dependent Signaling Studies Requiring Low Cytotoxicity

Use 11-Methoxyangonin as a PKC inhibitor in cell-based assays where yangonin or hispidin induce unacceptable levels of cell death. Its very weak cytotoxicity against A549 and NCI-H460 cells [1] makes it suitable for long-term signaling experiments.

Epigenetic Selectivity Profiling in Urological Cancers

Employ 11-Methoxyangonin as a selective tool to study PKC-mediated effects independent of histone H3K4/H3K9 methylation, given its lack of activity on these marks compared to kawain and methysticin [2].

Chemoprevention Formulation Development Under Patent Protection

Incorporate 11-Methoxyangonin into lung cancer chemopreventive compositions as specified in US Patent 10,918,687, leveraging its defined compositional ratios and flavokawain B-free status [3].

Metabolic Stability and Membrane Permeability Optimization Studies

Utilize the trimethylated scaffold of 11-Methoxyangonin as a starting point for medicinal chemistry programs aiming to enhance the drug-likeness of hispidin-based PKC inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Methoxyangonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.